METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE
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Overview
Description
METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE is an organophosphorus compound with the molecular formula C23H22BrO2P. It is a white solid that is soluble in organic solvents. This compound is often used in organic synthesis, particularly in the preparation of various phosphonium salts and as a reagent in Wittig reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with methyl 3-bromopropionate under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction proceeds as follows:
Ph3P+BrCH2CH=CHCO2Me→Ph3P+CH2CH=CHCO2MeBr−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Common reagents used with this compound include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and various electrophiles for substitution reactions. Typical reaction conditions involve organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Wittig reactions, the primary products are alkenes, while substitution reactions yield various substituted phosphonium salts .
Scientific Research Applications
METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via Wittig reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism of action of METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Wittig reactions, the compound forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Similar in structure and used in Wittig reactions.
(3-Methoxyphenyl)propyl)triphenylphosphonium bromide: Another phosphonium salt with similar reactivity.
(2-(Methoxycarbonyl)anilino)allyl)triphenylphosphonium bromide: Used in similar synthetic applications.
Uniqueness
METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE is unique due to its specific structure, which allows for selective reactivity in Wittig reactions and other organic transformations. Its ability to form stable ylides and participate in a variety of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C23H22BrO2P |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
KSTXYAKHACCZSD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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